molecular formula C11H15ClO2S B14497784 1-(Benzenesulfinyl)-1-chloropentan-2-ol CAS No. 63988-05-6

1-(Benzenesulfinyl)-1-chloropentan-2-ol

Cat. No.: B14497784
CAS No.: 63988-05-6
M. Wt: 246.75 g/mol
InChI Key: XSCNMKJQVHVMKL-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)-1-chloropentan-2-ol is an organic compound that features a benzenesulfinyl group attached to a chloropentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfinyl)-1-chloropentan-2-ol typically involves the reaction of benzenesulfinyl chloride with a suitable chloropentan-2-ol precursor. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfinyl)-1-chloropentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfinyl)-1-chloropentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfinyl)-1-chloropentan-2-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfinyl)-1-chloropentan-2-ol is unique due to the presence of both a benzenesulfinyl group and a chloropentan-2-ol backbone.

Properties

CAS No.

63988-05-6

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

1-(benzenesulfinyl)-1-chloropentan-2-ol

InChI

InChI=1S/C11H15ClO2S/c1-2-6-10(13)11(12)15(14)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6H2,1H3

InChI Key

XSCNMKJQVHVMKL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(S(=O)C1=CC=CC=C1)Cl)O

Origin of Product

United States

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